Virodhamine

Cannabinoid receptor pharmacology Radioligand binding Endocannabinoid system

Virodhamine (O-arachidonoyl ethanolamine) is an endogenous eicosanoid and cannabinoid receptor ligand distinguished by its unique ester-linked structure—arachidonic acid and ethanolamine joined by an ester linkage, contrasting with the amide linkage of anandamide. It is characterized as a partial agonist with in vivo antagonist activity at the CB1 receptor and a full agonist at the CB2 receptor.

Molecular Formula C22H37NO2
Molecular Weight 347.5 g/mol
CAS No. 287937-12-6
Cat. No. B1236660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirodhamine
CAS287937-12-6
SynonymsO-arachidonoyl ethanolamine
O-arachidonyl ethanol amine
virodhamine
Molecular FormulaC22H37NO2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN
InChIInChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15-
InChIKeyDLHLOYYQQGSXCC-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Virodhamine (CAS 287937-12-6) for Research: Endogenous CB1 Antagonist and CB2 Agonist Procurement


Virodhamine (O-arachidonoyl ethanolamine) is an endogenous eicosanoid and cannabinoid receptor ligand distinguished by its unique ester-linked structure—arachidonic acid and ethanolamine joined by an ester linkage, contrasting with the amide linkage of anandamide [1]. It is characterized as a partial agonist with in vivo antagonist activity at the CB1 receptor and a full agonist at the CB2 receptor [2]. Virodhamine is endogenously present in rat brain and human hippocampus at concentrations similar to anandamide, but in peripheral tissues expressing CB2 receptors, its levels are 2- to 9-fold higher [3].

Why Virodhamine (CAS 287937-12-6) Cannot Be Replaced by Generic Anandamide or 2-AG in Research


Unlike the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG), which act as CB1 agonists, virodhamine exhibits a unique functional profile—partial agonist/antagonist at CB1 and full agonist at CB2—that fundamentally alters experimental outcomes in receptor signaling and physiological assays [1]. In addition, virodhamine's ester linkage confers differential susceptibility to enzymatic degradation (MAGL vs. FAAH), leading to distinct metabolic fates and functional consequences compared to amide-linked endocannabinoids [2]. Substitution with generic CB1 agonists or CB2 agonists would therefore fail to replicate virodhamine's antagonist effects at CB1 or its specific interplay with endothelial cannabinoid receptors.

Virodhamine (CAS 287937-12-6) Quantitative Differentiation Evidence: Binding, Function, and Distribution


CB1 Receptor Binding Affinity: Virodhamine vs. Noladin Ether and 2-AG in Human Neocortex

Virodhamine exhibits moderate affinity for human neocortical CB1 receptors, with a Ki of 1740 nM in competition binding assays using [3H]-CP55.940. In the presence of a protease inhibitor to enhance stability, its affinity improves to 912 nM [1]. In the same assay system, noladin ether shows substantially higher affinity (Ki 98 nM), while 2-AG lacks meaningful affinity (Ki > 10 μM) [2].

Cannabinoid receptor pharmacology Radioligand binding Endocannabinoid system

CB1 Receptor Functional Activity: cAMP Modulation vs. Anandamide and Noladin Ether

Virodhamine displays a unique functional profile at human neocortical CB1 receptors. While anandamide (AEA) and noladin ether inhibit forskolin-stimulated cAMP formation with IC50 values of 69 nM and 427 nM, respectively, virodhamine increases forskolin-stimulated cAMP formation by approximately 20%, an effect that persists even in the presence of the CB1 antagonist AM251 [1]. Basal cAMP formation is strongly enhanced by virodhamine, in contrast to AEA and noladin ether which have no effect [2].

cAMP signaling CB1 receptor functional selectivity Endocannabinoid pharmacology

Peripheral Tissue Concentration: Virodhamine vs. Anandamide in CB2-Expressing Tissues

Quantitative LC-APCI-MS/MS analysis reveals that virodhamine concentrations in peripheral tissues expressing the CB2 receptor (rat spleen, kidney, liver, heart) are 2- to 9-fold higher than those of anandamide, whereas concentrations in rat brain and human hippocampus are similar between the two compounds [1].

Endocannabinoid tissue distribution LC-MS/MS quantification Peripheral cannabinoid signaling

In Vivo Antagonist Activity: Virodhamine vs. Anandamide in Mouse Hypothermia Model

In a mouse model of hypothermia, virodhamine (10 mg/kg i.p.) administered alone produces hypothermia. However, when co-administered with anandamide (10 mg/kg i.p.), virodhamine acts as an antagonist, attenuating the hypothermic effect of anandamide [1]. This demonstrates functional CB1 antagonism in vivo.

In vivo pharmacology CB1 receptor antagonism Thermoregulation

Platelet Activation: Virodhamine and 2-AG vs. Anandamide and ACEA

Virodhamine and 2-AG stimulate platelet activation in blood and platelet-rich plasma, whereas anandamide (AEA) and the synthetic cannabinoid arachidonyl 2′-chloroethylamide (ACEA) do not [1]. This differential effect is attributed to the ester linkage in virodhamine and 2-AG, which serves as a substrate for monoacylglycerol lipase (MAGL) leading to arachidonic acid and thromboxane A2 generation, whereas the amide linkage in AEA and ACEA is hydrolyzed by FAAH [2].

Platelet function Endocannabinoid metabolism Thromboxane A2

Vasorelaxation Potency: Virodhamine vs. WIN 55,212-2 in Human Pulmonary Artery

Virodhamine relaxes 5-HT-precontracted human pulmonary artery rings in a concentration-dependent manner, whereas the synthetic cannabinoid agonist WIN 55,212-2 fails to produce relaxation [1]. The vasorelaxant effect of virodhamine is mediated through the putative endothelial cannabinoid receptor and involves COX-derived prostanoids and KCa channels [2].

Vascular pharmacology Endothelial cannabinoid receptor Pulmonary artery

Procurement-Ready Application Scenarios for Virodhamine (CAS 287937-12-6) in Cannabinoid Research


CB1 Receptor Antagonism Studies Requiring an Endogenous Ligand

Virodhamine is the only known endogenous endocannabinoid with CB1 receptor antagonist activity [1]. Its ability to increase forskolin-stimulated cAMP formation by ~20%—in direct contrast to anandamide and noladin ether which inhibit cAMP—makes it an essential tool for studying endogenous CB1 antagonism and inverse agonism in neuronal and peripheral tissues [2].

Peripheral CB2 Receptor Pharmacology and Tissue-Specific Endocannabinoid Tone

Due to its 2- to 9-fold higher concentrations in peripheral CB2-expressing tissues compared to anandamide [1], virodhamine is the preferred endogenous ligand for investigating peripheral CB2 signaling, immune modulation, and tissue-specific endocannabinoid tone in spleen, kidney, liver, and heart.

Endothelial Cannabinoid Receptor and Vascular Function Research

Virodhamine's unique ability to relax human pulmonary artery via the endothelial cannabinoid receptor—an effect not seen with WIN 55,212-2 [1]—positions it as a critical probe for studying non-CB1/non-CB2 cannabinoid targets in the vasculature and for exploring COX-dependent vasorelaxant mechanisms.

Platelet Activation and Endocannabinoid Metabolic Pathway Dissection

Virodhamine's ester linkage makes it a substrate for MAGL, leading to arachidonic acid and thromboxane A2 generation, which stimulates platelet activation—unlike amide-linked endocannabinoids such as anandamide [1]. This differential metabolic fate enables precise dissection of endocannabinoid enzymatic pathways in cardiovascular and thrombotic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Virodhamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.